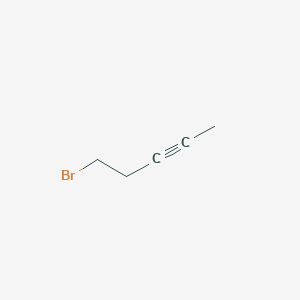

5-Bromopent-2-yne

説明

5-Bromopent-2-yne is a useful research compound. Its molecular formula is C5H7Br and its molecular weight is 147.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Derivatives

5-Bromopent-2-yne has been used in the synthesis of pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol, along with their derivatives, showcasing its versatility in organic synthesis (Sato & Hirayama, 1969).

Allenic Amino-Acid Synthesis

It has been utilized in the preparation of allenic amino-acids, demonstrating its role in the synthesis of complex organic molecules (Black & Landor, 1968).

E.S.R. Spectroscopy Studies

The pent-2-en-4-ynyl radicals generated from this compound have been observed using electron spin resonance (E.S.R.) spectroscopy, contributing to the understanding of radical chemistry (Roberts & Walton, 1981).

Intermediate in Synthesis

It serves as an intermediate in the synthesis of various functionalized polyenic compounds, highlighting its role in the creation of complex organic structures (Soullez et al., 1995).

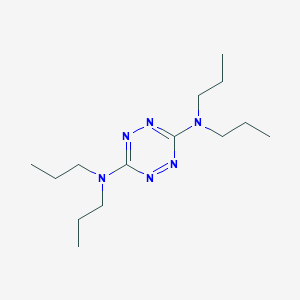

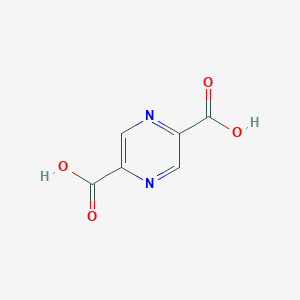

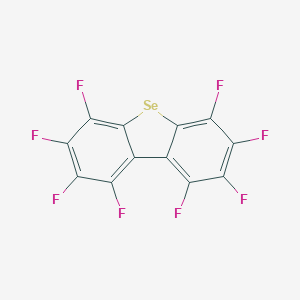

Precursor in Biheterocycle Synthesis

As a precursor, it has been used in the synthesis of a new series of biheterocycles, showcasing its utility in heterocyclic chemistry (Aquino et al., 2017).

Carbon Electrode Reduction Studies

In studies involving electrochemical reduction at carbon electrodes, this compound has contributed to the understanding of electrochemical processes (Pritts & Peters, 1994).

Catalyst-Free Synthesis Applications

Its potential in catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, illustrates its role in streamlined organic synthesis processes (Mittersteiner et al., 2019).

Free Radical Polymerization

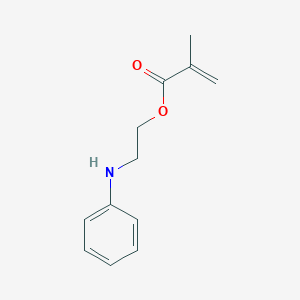

It has been examined as an addition-fragmentation chain transfer agent in the free radical polymerization of methyl methacrylate, showing its utility in polymer chemistry (Nair, 1998).

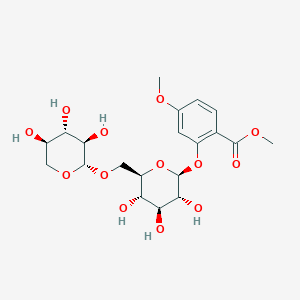

Marine Algae Metabolites Study

this compound was identified in the study of novel metabolites from the marine alga Laurencia implicata, indicating its presence in natural products (Coll & Wright, 1989).

Thermal Rearrangements Study

A comprehensive theoretical investigation of thermal rearrangements involving this compound has been conducted, contributing to the understanding of its behavior under pyrolysis conditions (Bozkaya & Özkan, 2012).

Insecticidal Activity of Derivatives

Derivatives of this compound from the red alga Laurencia obtusa exhibited significant insecticidal activity, indicating its potential in biological applications (Iliopoulou et al., 2002).

Safety and Hazards

5-Bromopent-2-yne is associated with several hazard statements, including H226, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ignition sources, washing thoroughly after handling, wearing protective gloves and eye protection, and ensuring good ventilation .

作用機序

Mode of Action

It’s known that halogenated hydrocarbons can undergo various chemical reactions, including elimination, substitution, and addition reactions . These reactions can lead to modifications in the target molecules, potentially altering their function.

Action Environment

The action, efficacy, and stability of 5-Bromopent-2-yne can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . For instance, its reactivity might increase at higher temperatures or under acidic conditions.

特性

IUPAC Name |

5-bromopent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTLMXOGRBXMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499715 | |

| Record name | 5-Bromopent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18719-27-2 | |

| Record name | 5-Bromopent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

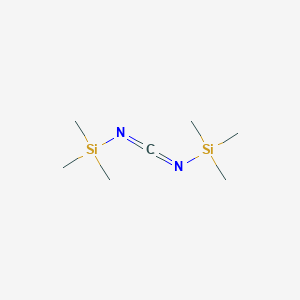

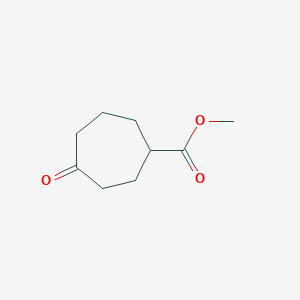

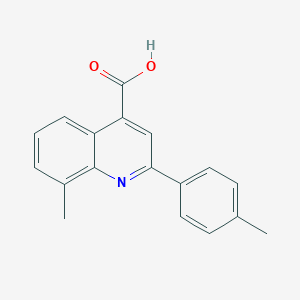

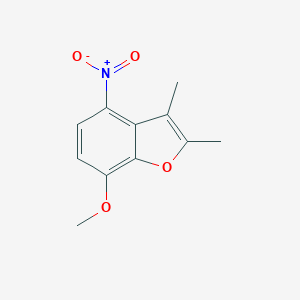

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)